4-amino-N'-[(E)-furan-2-ylmethylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
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Overview
Description
(Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a heterocyclic compound that features a furan ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves the condensation of furan-2-carbaldehyde with an appropriate amine under reflux conditions in the presence of a catalyst such as glacial acetic acid . The reaction is carried out in a polar solvent like absolute isopropyl alcohol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan and oxadiazole derivatives, which can be further explored for their potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. It has shown promising activity against various bacterial strains .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents due to their ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets in the body. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways associated with disease . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
Oxadiazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
What sets (Z)-4-AMINO-N’-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE apart is its unique combination of a furan ring and an oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N6O2 |
---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
4-amino-N'-[(E)-furan-2-ylmethylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C8H8N6O2/c9-7(6-8(10)14-16-13-6)12-11-4-5-2-1-3-15-5/h1-4H,(H2,9,12)(H2,10,14)/b11-4+ |
InChI Key |
VJZDDERIICWAFM-NYYWCZLTSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C(/C2=NON=C2N)\N |
Canonical SMILES |
C1=COC(=C1)C=NN=C(C2=NON=C2N)N |
Origin of Product |
United States |
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